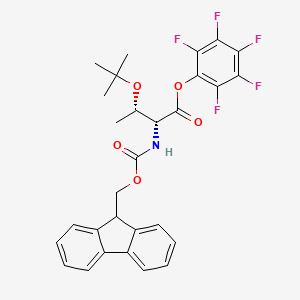

Fmoc-d-thr(tbu)-opfp

概要

説明

Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester: is a derivative of threonine, an amino acid, used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl group, and a pentafluorophenyl ester. These groups are essential for protecting the amino and hydroxyl functionalities during peptide synthesis, ensuring selective reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester typically involves the following steps:

Protection of the Amino Group: The amino group of D-threonine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as sodium bicarbonate in dioxane and water or pyridine in dichloromethane.

Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or other suitable bases.

Formation of the Pentafluorophenyl Ester: The carboxyl group is activated by reacting with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the pentafluorophenyl ester.

Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers and large-scale reactors.

化学反応の分析

Types of Reactions:

Substitution: The pentafluorophenyl ester group can be substituted by nucleophiles, such as amines, to form amide bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amides.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-d-thr(tbu)-opfp serves as a crucial building block in solid-phase peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for sequential addition of amino acids to form complex peptide chains without unwanted side reactions. This method enhances the efficiency and yield of peptide production, making it a preferred choice in both academic and industrial laboratories .

Case Study: Synthesis of Therapeutic Peptides

Research has demonstrated that peptides synthesized using this compound exhibit improved stability and bioavailability compared to non-modified counterparts. For example, studies focusing on opioid peptides indicated that incorporating D-amino acids led to enhanced receptor selectivity and reduced degradation rates, highlighting the compound's role in developing effective therapeutic agents.

Drug Development

Peptide-Based Therapeutics

The compound is instrumental in the design and development of peptide-based drugs. By providing a versatile tool for synthesizing peptides that target specific proteins or pathways involved in diseases, this compound facilitates advancements in drug discovery . Its application is particularly significant in creating drugs for conditions such as cancer and metabolic disorders.

Analytical Chemistry Applications

In addition to its role in drug development, this compound is employed in analytical chemistry for characterizing peptide sequences through techniques like mass spectrometry. This capability aids researchers in understanding protein interactions and functions .

Bioconjugation

Targeted Drug Delivery Systems

this compound is used in bioconjugation processes that enable the attachment of peptides to various biomolecules. This is essential for creating targeted drug delivery systems that improve therapeutic efficacy by directing drugs specifically to diseased tissues or cells .

Protein Engineering

Modifying Protein Structures

The compound plays a significant role in modifying proteins to study their structure and function. By facilitating the incorporation of D-threonine into peptide sequences, researchers can investigate how modifications affect protein behavior and interactions within biological systems .

Self-Assembly Properties

Recent studies have explored the self-assembly characteristics of this compound under varying concentration and temperature conditions. It has been observed that this compound can form distinct self-assembled structures, which are influenced by environmental factors such as solvent composition and temperature. These findings are relevant for material science applications where self-assembled peptidic materials are utilized .

作用機序

Mechanism: The compound acts as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl group, and the pentafluorophenyl ester facilitates the formation of amide bonds with nucleophiles .

Molecular Targets and Pathways:

類似化合物との比較

Fmoc-O-tert-butyl-L-threonine: Similar in structure but contains the L-isomer of threonine.

Fmoc-O-tert-butyl-D-serine: Similar but with a serine residue instead of threonine.

Fmoc-O-tert-butyl-D-cysteine: Contains a cysteine residue with a thiol group instead of a hydroxyl group.

Uniqueness:

Stereochemistry: The D-isomer of threonine provides unique properties in peptide synthesis, affecting the overall conformation and activity of the synthesized peptides.

Functional Groups: The combination of Fmoc, tert-butyl, and pentafluorophenyl ester groups offers specific protection and reactivity, making it suitable for selective peptide synthesis.

生物活性

Introduction

Fmoc-d-thr(tbu)-opfp is a derivative of threonine, commonly utilized in peptide synthesis due to its unique structural properties. This compound plays a significant role in biological research, particularly in the development of peptide-based therapeutics. Its biological activity is primarily linked to its ability to form peptides that can interact with various biological targets, including enzymes and receptors.

- Molecular Formula : C23H27NO5

- Molecular Weight : 397.48 g/mol

- CAS Number : 71989-35-0

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality during peptide synthesis, allowing for selective reactions without unwanted side reactions.

The mechanism of action for this compound involves the following steps:

- Protection : The Fmoc group protects the amino group, preventing premature reactions during peptide chain elongation.

- Deprotection : Under basic conditions, the Fmoc group can be removed to reveal the free amino group for subsequent reactions.

- Peptide Formation : The compound is incorporated into peptide chains, enabling the synthesis of biologically active peptides.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with specific biological activities. The compound's structure allows for the incorporation of threonine residues into peptides, which are crucial for various biological functions.

Enzyme Interactions

Research has shown that peptides synthesized using this compound can effectively interact with enzymes. For instance, studies indicate that these peptides can act as substrates or inhibitors for specific enzymes, influencing metabolic pathways and cellular functions .

Receptor Binding

Peptides containing this compound have demonstrated binding affinity to various receptors. This property is essential for developing therapeutics targeting specific pathways in diseases such as cancer and diabetes. The threonine residue plays a vital role in stabilizing interactions between peptides and their respective receptors .

Case Studies

- Peptide Inhibition Studies :

- Receptor Activation :

Self-Assembly Properties

Recent research has explored the self-assembling capabilities of this compound under varying conditions. It was observed that this compound can form distinct morphological structures based on concentration and temperature:

| Concentration | Morphology at Room Temperature | Morphology at 70°C |

|---|---|---|

| Low (3 mM) | Spherical | Rod-like |

| High (8 mM) | Dumb-bell | Elongated dumb-bell |

These findings highlight the potential for developing novel materials based on self-assembled structures formed by Fmoc derivatives .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-HWRSSNJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。